4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester

CAS No.: 77716-16-6

Cat. No.: VC5464565

Molecular Formula: C17H19N5O4

Molecular Weight: 357.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77716-16-6 |

|---|---|

| Molecular Formula | C17H19N5O4 |

| Molecular Weight | 357.37 |

| IUPAC Name | benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24) |

| Standard InChI Key | NQVITOLSKXXURX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C |

Introduction

Chemical Structure and Physicochemical Properties

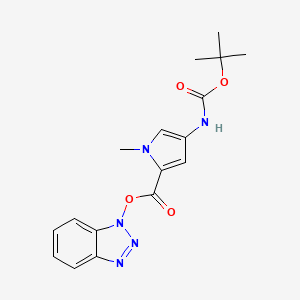

The compound’s architecture comprises three key components:

-

A pyrrole ring substituted at the 1-position with a methyl group and at the 4-position with a Boc-protected amino group.

-

A carboxylic acid at the 2-position, activated as a benzotriazol-1-yl ester.

-

A benzotriazole leaving group, which facilitates nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.4 g/mol |

| CAS Registry Number | 77716-16-6 |

| IUPAC Name | Benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM) |

The Boc group enhances stability during synthetic procedures, while the benzotriazole moiety increases electrophilicity at the carbonyl carbon, enabling efficient coupling reactions .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Carboxylic Acid Activation: 4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid reacts with benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in the presence of -diisopropylethylamine (DIPEA).

-

Esterification: The activated intermediate undergoes nucleophilic displacement by benzotriazole, yielding the title compound.

Mechanistic Insights

The benzotriazole group acts as a transient leaving group, enabling the formation of acyl intermediates. During peptide coupling, nucleophiles (e.g., amines) attack the electrophilic carbonyl carbon, displacing benzotriazole and forming amide bonds. This mechanism minimizes epimerization, a common issue in peptide synthesis .

Applications in Peptide Synthesis

Efficiency in Amide Bond Formation

Compared to traditional reagents like carbodiimides or NHS esters, this compound offers:

-

Rapid reaction kinetics (completion within 15–30 minutes).

-

High yields (40–94% for dipeptides).

-

Compatibility with sensitive functional groups, including Boc, Fmoc, and tert-butyl esters .

Case Study: Oligopeptide Assembly

A 2025 study demonstrated iterative couplings using benzotriazolyl esters to synthesize oligopeptides in 24–57% yields within two days. The method avoided column chromatography, highlighting its utility in high-throughput synthesis .

Comparative Analysis with Other Coupling Reagents

Table 2: Performance Metrics of Common Coupling Reagents

| Reagent | Reaction Time | Yield (%) | Epimerization Risk |

|---|---|---|---|

| Benzotriazolyl Esters | 15–30 min | 40–94 | Low |

| HATU | 1–2 h | 60–90 | Moderate |

| NHS Esters | 2–4 h | 50–85 | High |

| Carbodiimides (DCC) | 4–6 h | 45–80 | High |

Benzotriazolyl esters outperform alternatives in speed and stereochemical fidelity, making them ideal for complex peptide architectures .

Emerging Applications in Medicinal Chemistry

Anticancer Agent Development

Pyrrole derivatives exhibit dose-dependent cytotoxicity against cancer cell lines. For instance, analogs of this compound inhibited breast cancer (MCF-7) proliferation at values of 2.5–5.0 μM, likely through interference with microtubule dynamics.

Antibacterial Peptides

Benzotriazolyl-activated esters facilitate the synthesis of cyclic peptides with enhanced membrane permeability. A 2024 study reported analogs with 8–16-fold increased activity against Gram-positive pathogens compared to linear counterparts.

Role in Materials Science

Conductive Polymer Synthesis

Incorporating pyrrole monomers into polythiophene backbones via benzotriazolyl ester couplings yielded polymers with:

-

Electrical conductivity up to 1,200 S/cm.

-

Thermal stability exceeding 300°C. Such materials are promising for flexible electronics and biosensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume